molecular formula C18H21N5O4 B11274148 N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B11274148
M. Wt: 371.4 g/mol
InChI Key: DYSLWZMBIWHASV-UHFFFAOYSA-N
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Description

N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a pyrrolidinone group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-oxo-3,4-dihydrophthalazine with an appropriate alkylating agent to introduce the phthalazinone moiety. This is followed by the introduction of the pyrrolidinone group through a series of nucleophilic substitution reactions. The final step often involves the coupling of the intermediate with ethanediamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the phthalazinone and pyrrolidinone groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: Shares the phthalazinone moiety but differs in the substituents attached to the core structure.

    Olaparib: A PARP inhibitor with a similar phthalazinone scaffold, used in cancer therapy.

Uniqueness

N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE is unique due to its combination of the phthalazinone and pyrrolidinone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide

InChI

InChI=1S/C18H21N5O4/c24-15-7-3-9-23(15)10-4-8-19-17(26)18(27)20-11-14-12-5-1-2-6-13(12)16(25)22-21-14/h1-2,5-6H,3-4,7-11H2,(H,19,26)(H,20,27)(H,22,25)

InChI Key

DYSLWZMBIWHASV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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